molecular formula C16H18N2O2 B3024063 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1039041-18-3

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3024063
CAS No.: 1039041-18-3
M. Wt: 270.33 g/mol
InChI Key: VWQGKXCGAQZNHB-UHFFFAOYSA-N
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Description

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based small molecule characterized by a cyclohexyl-substituted phenyl group at position 5 of the pyrazole ring and a carboxylic acid moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of pyrazole derivatives, including anti-inflammatory, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name

3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQGKXCGAQZNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:
5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid serves as an important precursor in organic synthesis. Its structure allows for the modification and development of more complex molecules, particularly in the synthesis of pyrazole derivatives which are known for their diverse biological activities.

Reactivity Studies:
The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitutions. These reactions are crucial for developing new materials and understanding the reactivity patterns of pyrazole derivatives.

Biological Research Applications

Anti-inflammatory Properties:
Research indicates that compounds with a pyrazole moiety exhibit anti-inflammatory effects. This compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Analgesic Effects:
Similar to its anti-inflammatory properties, this compound may also possess analgesic effects. The mechanism of action involves modulation of pain pathways, which could lead to its application in pain management therapies .

Medicinal Applications

Therapeutic Potential:
The compound is being investigated for its therapeutic effects against various diseases. Its unique structure may allow it to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Ongoing studies aim to elucidate these interactions and their implications for drug development .

Fungicidal Activity:
In agricultural applications, derivatives of pyrazole compounds have shown promise as fungicides. The unique modes of action of these compounds help control phytopathological diseases effectively, which is essential for sustainable agriculture practices .

Industrial Applications

Material Development:
this compound can be utilized in the development of new materials due to its chemical stability and reactivity. This includes applications in coatings, adhesives, and polymers where enhanced performance characteristics are desired.

Catalytic Applications:
The compound may also serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in green chemistry initiatives aimed at reducing environmental impact while improving efficiency.

Case Studies and Research Findings

Study/Source Focus Findings
Drouhot et al. (1991)Fungicidal effectivenessDemonstrated high levels of control against Botrytis cinerea using pyrazole derivatives .
Recent Synthesis StudiesAnti-inflammatory activityConfirmed potential anti-inflammatory effects through inhibition of specific pathways .
Bio-Techne ResearchLPA5 receptor antagonistIdentified as a potent antagonist with implications in platelet aggregation studies .

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring at position 5 and modifications at position 1. These variations critically influence physicochemical properties such as melting point, solubility, and stability:

Compound Substituents (Position 5) Additional Modifications Melting Point/Stability Reference
5-(4-Cyclohexylphenyl)-1H-pyrazole-3-COOH 4-Cyclohexylphenyl None (1H) Not reported
5-(4-Nitrophenyl)-1H-pyrazole-3-COOH 4-Nitrophenyl None (1H) Not reported
5-(p-Tolyl)-1-phenyl-1H-pyrazole-3-COOH p-Tolyl Phenyl at position 1 171–173°C
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-COOH 4-Chlorophenyl Phenyl at position 1 >300°C
5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-COOH 3-Chloro-4-cyclohexylphenyl 3-Methoxyphenyl at position 1 Not reported (crystal structure analyzed)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and rigidity, as seen in 5-(4-chlorophenyl) derivatives (>300°C) .
  • Bulky substituents like cyclohexylphenyl may reduce crystallinity but improve lipophilicity, favoring drug-like properties .
  • Crystal structures of chlorophenyl derivatives reveal stabilizing π-π interactions and hydrogen bonds, which may influence solubility .

Key Observations :

  • Nitrophenyl derivatives show moderate antiviral activity, while benzyloxy-substituted isoxazoles exhibit higher potency, suggesting substituent electronics and steric effects dictate target engagement .
  • The triisopropylphenyl analog demonstrates selectivity for MST3 kinase, highlighting the role of bulky substituents in enzyme specificity .

Example :

  • The synthesis of 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves coupling with vinyl sulfones using TBTU as a coupling agent .
  • Bifunctional conjugates (e.g., COX-HDAC inhibitors) are synthesized via trityl-protected intermediates, enabling precise linker length control .

Biological Activity

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclohexylphenyl group and a carboxylic acid functional group. This structural arrangement is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. For instance, compounds similar to this compound have demonstrated effectiveness against different cancer cell lines through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented extensively. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction : It may also bind to receptors that modulate cellular signaling pathways related to inflammation and tumor growth .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines, with IC50 values indicating potent cytotoxicity. The study suggested that the compound activates caspase pathways leading to programmed cell death .
  • Anti-inflammatory Effects : In animal models, treatment with this compound resulted in reduced levels of inflammatory markers, supporting its potential use in treating inflammatory diseases .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition against bacteria
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryReduced inflammatory markers in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, and what yield optimization strategies are recommended?

  • Methodology :

  • Condensation reactions : React cyclohexylphenyl-substituted diketones with hydrazides under acidic or basic conditions to form the pyrazole core .
  • Carboxylic acid activation : Use coupling agents like EDCI/HOBT to facilitate carboxylate intermediate formation, as demonstrated for structurally related pyrazole-3-carboxylic acids .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (yields: 70–80% for analogous compounds) .
    • Optimization : Adjust reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reagents to enhance yield .

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

  • Analytical techniques :

  • Melting point analysis : Compare observed values with literature data (e.g., 184–186°C for 5-phenyl derivatives) .
  • NMR spectroscopy : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR (e.g., aromatic proton resonances at δ 7.0–7.5 ppm and cyclohexyl signals at δ 1.2–2.0 ppm) .
  • HPLC : Monitor purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What analytical approaches resolve discrepancies in reported physical properties (e.g., melting points) of pyrazole-3-carboxylic acid derivatives?

  • Key strategies :

  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify crystalline forms .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to rule out decomposition during melting point determination .
  • Single-crystal X-ray diffraction : Resolve structural ambiguities (e.g., unit cell parameters: monoclinic P21/cP2_1/c, a=9.003A˚a = 9.003 \, \text{Å}, β=92.003\beta = 92.003^\circ) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s enzyme inhibitory activity?

  • Methodological framework :

  • Target selection : Prioritize enzymes like cyclooxygenase (COX) or histone deacetylase (HDAC), given the activity of related pyrazole derivatives .
  • Substituent modifications : Introduce sulfamoyl or methyl groups at N1/C5 positions to assess steric/electronic effects on binding .
  • Biological assays :
  • COX inhibition : Measure IC50_{50} values using colorimetric assays (e.g., prostaglandin G/HG/H synthase activity) .
  • HDAC inhibition : Quantify histone acetylation levels via Western blotting .

Q. What metabolic pathways are predicted for this compound based on structurally related pyrazole derivatives?

  • Phase I metabolism : Hydroxylation of the cyclohexyl group or pyrazole ring, as observed in celecoxib analogs .
  • Phase II metabolism : Glucuronidation or sulfation of the carboxylic acid moiety .
  • Analytical validation : Use LC-MS/MS to identify metabolites in hepatocyte incubations .

Methodological Recommendations

Q. What strategies improve aqueous solubility for in vitro bioassays?

  • Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .
  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
  • Storage : Store at 2–8°C in desiccated conditions to prevent hydrolysis .

Q. How can X-ray crystallography clarify conformational flexibility in this compound?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve torsional angles of the cyclohexylphenyl group .
  • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

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